3-Bromo-5-fluorobenzo[b]thiophene
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Overview
Description
3-Bromo-5-fluorobenzo[b]thiophene is a chemical compound with the formula C8H5BrS. It has a molecular weight of 213.094 . It is a derivative of benzo[b]thiophene, which is a five-membered heterocyclic compound containing a sulfur atom .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . Another method involves the use of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C, providing rapid access to 3-aminobenzo[b]thiophenes .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-fluorobenzo[b]thiophene can be represented as a 2D Mol file or a computed 3D SD file . The structure consists of a five-membered ring made up of one sulfur atom, with bromine and fluorine substituents .Chemical Reactions Analysis
Thiophene derivatives, including 3-Bromo-5-fluorobenzo[b]thiophene, can undergo various chemical reactions. For instance, they can participate in condensation reactions, such as the Gewald and Paal–Knorr reactions . They can also undergo direct fluorination processes .Physical And Chemical Properties Analysis
3-Bromo-5-fluorobenzo[b]thiophene has a molecular weight of 213.094 . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, including 3-Bromo-5-fluorobenzo[b]thiophene, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Antifungal Activity
3-Bromo-5-fluorobenzo[b]thiophene has been used in the synthesis of di(hetero)arylamine-based compounds, which have shown antifungal activity .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that 3-Bromo-5-fluorobenzo[b]thiophene could potentially be used in this application.
Material Science
Thiophene-mediated molecules, including 3-Bromo-5-fluorobenzo[b]thiophene, have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This indicates that 3-Bromo-5-fluorobenzo[b]thiophene could be used in the development of these devices.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that 3-Bromo-5-fluorobenzo[b]thiophene could potentially be used in this application.
Optoelectronic Devices
Thiophene-based conjugated polymers, including 3-Bromo-5-fluorobenzo[b]thiophene, have exceptional optical and conductive properties, making them suitable for use in optoelectronic devices .
Electronic Devices
The same properties that make thiophene-based conjugated polymers suitable for optoelectronic devices also make them suitable for electronic devices .
Safety and Hazards
While specific safety and hazard information for 3-Bromo-5-fluorobenzo[b]thiophene was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
Thiophene derivatives, including 3-Bromo-5-fluorobenzo[b]thiophene, have shown potential in various applications, ranging from organic synthesis to optoelectronics . They are also being investigated for their therapeutic importance . Therefore, future research could focus on exploring these potentials further.
Mechanism of Action
Target of Action
It is known that benzo[b]thiophene derivatives are often used in the synthesis of various pharmaceuticals and bioactive compounds .
Mode of Action
It is known to be used in suzuki–miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . In this reaction, the compound acts as an organoboron reagent, participating in the formation of carbon-carbon bonds .
Biochemical Pathways
As a component in suzuki–miyaura coupling reactions, it contributes to the synthesis of complex organic compounds .
Pharmacokinetics
Its physical properties such as boiling point (predicted to be 2886±200 °C) and density (predicted to be 1731±006 g/cm3) have been reported .
Result of Action
Its role in the synthesis of complex organic compounds through suzuki–miyaura coupling reactions suggests it may contribute to the bioactivity of these compounds .
properties
IUPAC Name |
3-bromo-5-fluoro-1-benzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFS/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORROOAXKGNKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
138993-21-2 |
Source
|
Record name | 3-bromo-5-fluoro-1-benzothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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